![molecular formula C21H22N6O2 B10980308 N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980308.png)
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic molecule designed for specific purposes. Its chemical formula is C24H21N5O2. Let’s explore its various facets:
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One common synthetic route includes the following:
Naphthalene Amination:
Oxidation and Cyclization:
Industrial Production:: Compound X can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification methods are crucial for industrial production.
Chemical Reactions Analysis
Reactivity:: Compound X exhibits interesting reactivity due to its functional groups. It can participate in various reactions:
Oxidation: Oxidizing agents can convert the amino group to a nitro group.
Reduction: Reduction of the carbonyl group may yield a secondary amine.
Substitution: The pyrimidine moiety is susceptible to nucleophilic substitution.
Amidation: The carboxamide group can undergo amidation reactions.
Oxidation: Potassium permanganate (KMnO~4~) in acidic medium.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Alkyl halides or nucleophiles (e.g., amines).
Amidation: Ammonia or primary amines.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitro-substituted derivatives.
- Reduction: Secondary amine derivatives.
- Substitution: Alkylated or aminated compounds.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It may exhibit anti-tubercular activity, similar to related compounds.
Chemistry: Its unique structure makes it a valuable scaffold for designing new molecules.
Biology: It could serve as a probe for studying cellular processes.
Industry: Potential use in drug development or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, affecting cellular processes. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Compound X stands out due to its naphthalene-pyrimidine-piperazine hybrid structure. Similar compounds include:
Pyrazinamide: Used in tuberculosis treatment.
Naphthalene derivatives: Explore their diverse properties.
Other piperazine-based compounds: Investigate their biological activities.
Biological Activity
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C19H20N4O2, and it features a piperazine core substituted with a naphthalenyl group and a pyrimidinyl moiety. This structural arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, LQFM018, a piperazine derivative, demonstrated necroptotic cell death in K562 leukemic cells. The study revealed that this compound binds to aminergic receptors and shows antiproliferative effects, suggesting that this compound may also possess similar anticancer mechanisms .
Table 1: Comparison of Anticancer Activities
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-[...]-carboxamide | K562 (leukemia) | 50 | Necroptosis via D4 receptor binding |
LQFM018 | K562 | 427 | Necroptosis, ROS production |
Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents suggests potential efficacy in neurodegenerative diseases. Studies on related piperazine derivatives have shown their ability to reduce oxidative stress and protect neuronal cells from apoptosis. For example, compounds designed to stabilize mitochondrial function have demonstrated protective effects against oxidative damage in SH-SY5Y cells .
The biological activity of this compound may involve several mechanisms:
- Aminergic Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which could influence signaling pathways related to cell proliferation and survival .
- Induction of Necroptosis : Evidence suggests that the compound may trigger necroptotic pathways in cancer cells, leading to cell death without the typical apoptotic markers .
- Antioxidant Activity : The ability to modulate oxidative stress responses may be crucial for its neuroprotective effects. Compounds that enhance the Nrf2 pathway have shown promise in reducing oxidative damage .
Case Studies
A notable study involving LQFM018 highlighted its ability to induce necroptosis in leukemic cells while being well-tolerated in vivo, marking it as a potential candidate for cancer therapy . The study's findings support the hypothesis that this compound could exhibit similar therapeutic profiles.
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28) |
InChI Key |
HXGLYXSAPOUROR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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